N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide (CAS: 946336-06-7) is a tetrahydroquinoline (THQ) derivative with a molecular formula of C₂₁H₂₀N₂O₄S₂ and a molecular weight of 428.5 g/mol . The compound features a 4-methoxybenzenesulfonyl group at the 1-position of the THQ core and a thiophene-2-carboxamide substituent at the 6-position. The 4-methoxybenzenesulfonyl group likely enhances solubility and influences binding interactions compared to other substituents.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-7-9-18(10-8-17)29(25,26)23-12-2-4-15-14-16(6-11-19(15)23)22-21(24)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZZSEBSICAQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Tetrahydroquinoline Amine
The core intermediate is synthesized via sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine using 4-methoxybenzenesulfonyl chloride . This reaction is typically conducted in aqueous alkaline conditions:
Procedure :
Alternative Catalytic Methods Using Heteropolyacids
Source describes a reusable Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) for N-sulfonylation of tetrahydroquinoline derivatives.
Procedure :
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Mix 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) with 4-methoxybenzenesulfonyl chloride (12 mmol) in toluene.
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Add 0.5 mol% Preyssler catalyst supported on silica (PASiO₂40).
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Heat at 70°C for 2–3 hours.
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Filter and concentrate the mixture, then purify via recrystallization.
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Catalyst recyclability (up to 5 cycles without significant activity loss).
Amidation with Thiophene-2-Carboxylic Acid
Propanephosphonic Acid Anhydride (T3P)-Mediated Coupling
Source highlights T3P as an efficient coupling agent for amidation in tetrahydroisoquinoline derivatives, applicable to the target compound.
Procedure :
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Dissolve 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) and thiophene-2-carboxylic acid (6 mmol) in dichloromethane (15 mL).
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Add T3P (50% in EtOAc, 7.5 mmol) and triethylamine (10 mmol).
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane:EtOAc, 7:3).
Carbodiimide-Based Activation (EDC/HOBt)
While not explicitly cited in provided sources, carbodiimide reagents like EDC and HOBt are widely used for amidation.
Hypothetical Protocol :
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Combine thiophene-2-carboxylic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) in DMF (10 mL).
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Stir for 30 minutes, then add 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol).
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React for 24 hours at room temperature.
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Purify via precipitation or chromatography.
Expected Yield : 70–80% (based on analogous reactions).
Comparative Analysis of Preparation Methods
Optimization Challenges and Solutions
Epimerization During Amidation
In T3P-mediated reactions, base-induced epimerization at stereocenters is a risk. Source observed epimerization in tetrahydroisoquinoline derivatives, mitigated by:
Byproduct Formation in Sulfonylation
Excess sulfonyl chloride may generate bis-sulfonylated byproducts. Countermeasures include:
Scalability and Industrial Relevance
The Preyssler catalyst method is scalable for kilogram-scale production due to:
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High turnover number (TON > 200).
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Minimal catalyst loading (0.5 mol%).
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Compatibility with toluene, a low-cost solvent.
For amidation, T3P is preferred in industrial settings despite cost, as it avoids carbodiimide-related urea byproducts .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: : The compound can be reduced to remove functional groups or to convert double bonds to single bonds.
Substitution: : The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The THQ core is a versatile scaffold modified to optimize pharmacological properties. Key analogues include:
Key Observations :
- Sulfonyl vs. Amine Substituents: The target compound’s 4-methoxybenzenesulfonyl group contrasts with amine-based substituents (e.g., piperidinyl or methylaminoethyl in Compounds 70 and Ramnauth et al.). Sulfonyl groups may improve metabolic stability and target binding due to their electron-withdrawing nature .
- Carboxamide vs. Carboximidamide : The target compound’s carboxamide group differs from carboximidamide derivatives (e.g., Compound 70), which may alter hydrogen-bonding interactions and enzymatic inhibition profiles .
Physical and Spectroscopic Properties
- Molecular Weight : The target compound (428.5 g/mol) is lighter than analogues with bulky substituents (e.g., 487.0 g/mol for CAS 946212-58-4 ).
- IR Spectroscopy : Sulfonyl groups (e.g., in ) show C=S stretching at 1243–1258 cm⁻¹ , while triazole derivatives lack carbonyl bands, confirming tautomeric forms .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C26H28N2O6S
- Molecular Weight : 496.58 g/mol
The presence of the methoxybenzenesulfonyl group and the thiophene-2-carboxamide moiety suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related methoxybenzoyl-thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . This mechanism is crucial as it highlights the compound's potential as an antitumor agent.
Table 1: Summary of Anticancer Activity Studies
| Compound | Mechanism of Action | Cancer Type | In Vivo Efficacy |
|---|---|---|---|
| SMART-H | Tubulin inhibition | Prostate | %T/C: 4% - 30% |
| SMART-F | Tubulin inhibition | Melanoma | %T/C: 4% - 30% |
The biological activity of this compound may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Induction of Apoptosis : The arrest in the cell cycle leads to programmed cell death, which is a critical pathway exploited in cancer therapies.
Multidrug Resistance (MDR)
One significant advantage of this class of compounds is their potential to overcome multidrug resistance (MDR), a common challenge in cancer treatment. Compounds like SMART-H and SMART-F have shown efficacy against both parental and MDR-overexpressing cancer cell lines, indicating their ability to circumvent P-glycoprotein-mediated drug resistance .
Study 1: Efficacy in Prostate Cancer Models
In a study involving human prostate cancer xenografts (PC-3), treatment with SMART compounds resulted in significant tumor growth inhibition without notable neurotoxicity. The results indicated that these compounds could serve as viable alternatives to existing FDA-approved drugs .
Study 2: Melanoma Treatment
Another investigation into melanoma models (A375) demonstrated that treatment with SMART compounds led to substantial reductions in tumor size and improved survival rates compared to control groups. This reinforces the therapeutic potential of targeting tubulin dynamics in cancer therapy .
Q & A
Q. Characterization Methods :
- NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (reverse-phase) to assess purity (>95% typically required) .
How do the sulfonamide and thiophene moieties influence biological activity?
Basic Research Question
- The sulfonamide group enhances solubility and enables hydrogen bonding with enzymatic targets (e.g., kinases or proteases), as seen in structurally analogous compounds .
- The thiophene ring contributes to π-π stacking interactions in receptor binding, observed in studies of similar carboxamide derivatives .
- Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., 4-methoxy) on the benzenesulfonyl moiety improve metabolic stability .
What strategies optimize reaction yields during sulfonylation or acylation steps?
Advanced Research Question
- Temperature control : Sulfonylation reactions often require low temperatures (0–5°C) to minimize side reactions .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Solvent optimization : Anhydrous DMF or dichloromethane improves sulfonamide coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials .
How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Advanced Research Question
- Complementary techniques : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .
- Computational validation : Compare experimental 13C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex regions (e.g., tetrahydroquinoline protons) .
What methodologies elucidate the compound’s mechanism of action in enzymatic systems?
Advanced Research Question
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., COX-2 or kinases) using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified proteins .
- Molecular docking : Simulate interactions using crystallographic data (e.g., PDB ID 1CX2 for sulfonamide-binding enzymes) .
- Mutagenesis studies : Identify critical binding residues by testing activity against enzyme mutants .
How does the compound’s stability under physiological conditions impact in vitro assays?
Advanced Research Question
- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions .
- Microsomal stability assays : Use liver microsomes to assess metabolic breakdown (half-life <30 min suggests poor bioavailability) .
- Light sensitivity : Protect from UV exposure during storage, as thiophene derivatives may undergo photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
